molecular formula C14H20N6O2 B10911334 3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B10911334
M. Wt: 304.35 g/mol
InChI Key: PWQFROXSLPMFLZ-UHFFFAOYSA-N
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Description

3-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE is a complex heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a pyrazole derivative, followed by its functionalization and subsequent cyclization to form the triazoloazepine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPINE involves its interaction with specific molecular targets within biological systems. The nitro group and the triazoloazepine core are likely to play key roles in its activity, potentially interacting with enzymes or receptors to exert its effects .

Properties

Molecular Formula

C14H20N6O2

Molecular Weight

304.35 g/mol

IUPAC Name

3-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

InChI

InChI=1S/C14H20N6O2/c1-10(9-19-11(2)8-13(17-19)20(21)22)14-16-15-12-6-4-3-5-7-18(12)14/h8,10H,3-7,9H2,1-2H3

InChI Key

PWQFROXSLPMFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN=C3N2CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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